Product packaging for 4,5-Dichloro-2-fluorobenzyl alcohol(Cat. No.:CAS No. 1806298-98-5)

4,5-Dichloro-2-fluorobenzyl alcohol

Cat. No.: B1461117
CAS No.: 1806298-98-5
M. Wt: 195.01 g/mol
InChI Key: KVLRSOWVIXGQBB-UHFFFAOYSA-N
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Description

Significance of Fluorine and Chlorine Substituents in Aromatic Systems for Chemical Design

The presence of fluorine and chlorine on an aromatic ring imparts distinct and often synergistic effects. Fluorine, being the most electronegative element, can significantly alter the acidity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.govvictoria.ac.nz Its small size allows it to act as a hydrogen isostere with minimal steric hindrance. benthamscience.com The incorporation of fluorine is a widely used strategy in drug discovery to improve pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Chlorine, while also electronegative, introduces a greater steric bulk compared to fluorine. This can be advantageous for establishing specific interactions within a biological target's binding site. researchgate.net The introduction of chlorine atoms can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.netnih.gov Furthermore, the carbon-chlorine bond can serve as a reactive handle for further synthetic transformations. researchgate.net The combination of both fluorine and chlorine on a benzene (B151609) ring, as seen in 4,5-Dichloro-2-fluorobenzyl alcohol, creates a unique electronic and steric environment that can be exploited in the design of novel chemical entities.

The properties of halogenated benzyl (B1604629) alcohols are significantly influenced by the nature and position of the halogen substituents. The following table provides a comparative look at the properties of related benzyl alcohol derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Fluorobenzyl alcoholC₇H₇FO126.132091.173
4-Fluorobenzyl alcoholC₇H₇FO126.13204-2061.156
4-Chlorobenzyl alcoholC₇H₇ClO142.582351.29
2,4-Dichlorobenzyl alcoholC₇H₆Cl₂O177.032581.49
3-Chloro-5-fluorobenzyl alcoholC₇H₆ClFO160.572241.344

Note: Data is compiled from various sources for structurally related compounds and is intended for comparative purposes. Properties for this compound are not available due to a lack of specific literature.

Overview of Substituted Benzyl Alcohols as Versatile Synthons in Advanced Organic Synthesis

Substituted benzyl alcohols are highly valued as versatile synthons in organic synthesis due to the reactivity of the benzylic hydroxyl group. This functional group can be easily transformed into a variety of other functionalities, including halides, ethers, esters, and aldehydes. organic-chemistry.orgorganic-chemistry.org These transformations are fundamental to the construction of more complex molecular architectures.

For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. masterorganicchemistry.com The benzyl alcohol moiety can also be oxidized to the corresponding benzaldehyde (B42025), a key precursor for numerous carbon-carbon bond-forming reactions. The presence of halogen substituents on the aromatic ring can influence the reactivity of the benzylic alcohol and provide additional sites for chemical modification, further expanding their synthetic utility. acs.orgacs.org

Academic and Research Context of this compound within Fluorinated and Chlorinated Benzyl Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure places it within a class of compounds of significant academic and industrial interest. Research on polyhalogenated aromatic compounds is driven by the quest for new pharmaceuticals, agrochemicals, and functional materials with enhanced properties. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2FO B1461117 4,5-Dichloro-2-fluorobenzyl alcohol CAS No. 1806298-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-dichloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLRSOWVIXGQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of 4,5 Dichloro 2 Fluorobenzyl Alcohol As a Key Intermediate in Complex Molecule Construction

Strategic Derivatization Reactions for Molecular Complexity Generation

The true synthetic potential of 4,5-Dichloro-2-fluorobenzyl alcohol is unlocked through a variety of derivatization reactions that transform its simple structure into more complex and functionally diverse molecules. These reactions primarily target the reactive benzyl (B1604629) alcohol moiety, allowing for the introduction of a wide range of substituents and the construction of larger molecular frameworks.

Esterification and Etherification for Diverse Fluorobenzyl Derivatives

The hydroxyl group of this compound serves as a prime site for esterification and etherification reactions, leading to a broad spectrum of derivatives with varied physicochemical properties.

Esterification , the reaction of the alcohol with a carboxylic acid or its derivative, is a fundamental transformation. While specific literature detailing the synthesis of acetate (B1210297), propionate, and hexanoate (B1226103) esters directly from this compound is not abundant, the general principles of esterification are well-established. For instance, the Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols into esters with clean inversion of stereochemistry where applicable. organic-chemistry.orgnih.govyoutube.com This reaction typically involves the use of a phosphine, such as triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds by activating the alcohol to facilitate nucleophilic attack by a carboxylate. organic-chemistry.org

Etherification reactions, particularly the Williamson ether synthesis, are also a cornerstone of its derivatization. masterorganicchemistry.comyoutube.comwikipedia.orglumenlearning.comlibretexts.org This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an organohalide to form an ether. masterorganicchemistry.comwikipedia.org This method is highly effective for primary and methyl halides. masterorganicchemistry.com The formation of benzyl ethers is a common protective group strategy in organic synthesis, and various methods exist to achieve this under neutral or mild conditions, such as using 2-benzyloxy-1-methylpyridinium triflate. orgsyn.orgbeilstein-journals.orgorganic-chemistry.org The utility of the 4,5-dichloro-2-fluorobenzyl moiety in forming ether linkages is evidenced in the patent literature, where [(4,5-dichloro-2-fluorobenzyl)oxy] groups are found within complex, biologically active molecules. organic-chemistry.orgnih.govnih.gov

Table 1: Common Esterification and Etherification Reactions

Reaction Name Reagents Product Type Key Features
Mitsunobu Reaction Triphenylphosphine, DEAD/DIAD, Carboxylic Acid Ester Inversion of stereochemistry, mild conditions. organic-chemistry.orgnih.gov
Williamson Ether Synthesis Base (e.g., NaH), Alkyl Halide Ether SN2 mechanism, best for primary halides. masterorganicchemistry.comwikipedia.org
Neutral Benzylation 2-Benzyloxy-1-methylpyridinium triflate Ether Mild, neutral conditions. orgsyn.orgbeilstein-journals.org

Coupling Reactions for Heterocycle Synthesis

The halogenated aromatic ring of this compound and its derivatives makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of heterocyclic structures like pyrimidines. researchgate.netorganic-chemistry.orgfrontiersin.orgyoutube.comyoutube.com While direct coupling of the benzyl alcohol itself is less common, it is often converted to a more reactive species, such as a benzyl halide, for these reactions.

For instance, the synthesis of pyrimidine (B1678525) derivatives can be achieved through various strategies. A tricomponent synthesis using benzyl alcohols, alkynes, and amidines in the presence of an iron(II) catalyst has been reported. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Hiyama couplings, are powerful tools for creating carbon-carbon bonds between aromatic rings and other substrates. youtube.comorganic-chemistry.org These reactions typically involve an organohalide coupling with an organoboron or organosilicon compound, respectively. youtube.comorganic-chemistry.org The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, for example, often starts from a di-chloropyrimidine. nih.gov

The development of highly efficient palladium catalysts and ligands has expanded the scope of these coupling reactions to include a wide range of functional groups and heterocyclic systems. nih.govacs.org

Application in the Modular Synthesis of Pharmaceutical Scaffolds

The 4,5-dichloro-2-fluorobenzyl moiety is a recurring structural motif in the design of novel therapeutic agents, underscoring its importance as a building block in medicinal chemistry.

Building Block for Advanced Drug Candidates

Patents have disclosed the incorporation of the 4,5-dichloro-2-fluorobenzyl group into complex quinazolinedione derivatives. organic-chemistry.orgnih.govnih.gov These compounds, featuring a [(4,5-dichloro-2-fluorobenzyl)oxy] linkage, have been investigated for their therapeutic potential, particularly as inhibitors of phosphodiesterases (PDEs), which are key enzymes in cellular signaling pathways. organic-chemistry.orgnih.govnih.gov The synthesis of such complex molecules often involves a multi-step process where the this compound is introduced as a key fragment.

The related compound, 4,5-dichloro-2-fluorobenzyl chloride, has been utilized in the synthesis of antibacterial agents, further highlighting the value of this substituted benzyl core in drug discovery. masterorganicchemistry.com The synthesis of benzyl esters, such as benzyl 2-(4-(8-chloro-5H-dibenzo[b,e] nih.govresearchgate.netdiazepin-11-yl)piperazin-1-yl)acetate, also demonstrates the utility of benzyl groups in creating biologically active compounds. mdpi.com

Design and Synthesis of Analogue Libraries for Structure-Activity Relationship Studies

The synthesis of analogue libraries is a critical step in optimizing the biological activity of a lead compound. By systematically modifying the structure of a molecule and assessing the impact on its efficacy, chemists can develop a structure-activity relationship (SAR). The 4,5-dichloro-2-fluorobenzyl group is a valuable component in such studies due to the specific steric and electronic properties conferred by its substituents.

Utility in Agrochemicals and Functional Materials Development

The application of the 4,5-dichloro-2-fluorobenzyl structural unit extends beyond pharmaceuticals into the realms of agrochemicals and functional materials.

In the agrochemical sector, halogenated benzyl derivatives are common in pesticides. For example, Sarolaner, an ectoparasiticide, contains a 3,5-dichloro-4-fluorophenyl group, which is structurally related to the moiety . wikipedia.org The synthesis of sulfonate derivatives containing a kakuol (B104960) moiety as potential fungicidal candidates also highlights the importance of substituted benzyl groups in developing new crop protection agents. nih.gov The specific substitution pattern of this compound can impart desirable properties such as enhanced efficacy, metabolic stability, and target specificity in new agrochemical products.

In the field of functional materials, benzyl alcohols are used as precursors for a variety of applications. For instance, the reduction of a methyl ester to a benzyl alcohol has been a key step in the synthesis of dendrons, which are highly branched, tree-like molecules with applications in materials science. mdpi.com The ability to undergo polymerization and be incorporated into larger macromolecular structures makes benzyl alcohols like this compound potential monomers for the development of novel polymers with tailored properties.

Investigation of Novel Reactivity and Cascade Sequences Involving the Benzyl Alcohol Moiety

The hydroxyl group of this compound serves as a key functional handle for initiating a range of chemical transformations. Researchers have explored its reactivity to forge new carbon-carbon and carbon-heteroatom bonds, often as part of elegant cascade sequences that build molecular complexity in a single pot. These investigations are crucial for developing efficient synthetic routes to novel compounds with potential applications in various fields of chemical science.

A significant area of exploration involves the oxidation of the benzyl alcohol to the corresponding aldehyde, 4,5-dichloro-2-fluorobenzaldehyde (B2427966). This transformation is a pivotal step, as the resulting aldehyde is a versatile electrophile for a multitude of subsequent reactions. Various oxidizing agents and conditions have been studied to achieve this conversion efficiently and selectively.

Once formed, the aldehyde can participate in a variety of cascade reactions, including multi-component reactions for the synthesis of diverse heterocyclic scaffolds. These reactions are highly atom-economical and allow for the rapid assembly of complex structures from simple starting materials. For instance, the in-situ generated 4,5-dichloro-2-fluorobenzaldehyde can be reacted with a β-ketoester and a nitrogen source, such as urea (B33335) or thiourea, in a Biginelli-type reaction to afford substituted dihydropyrimidinones. These heterocyclic cores are prevalent in many biologically active molecules.

Another avenue of investigation has been the use of this compound in transition-metal-catalyzed cross-coupling reactions. The benzyl alcohol can be converted to a more reactive species, such as a benzyl halide or triflate, which can then participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of substituents at the benzylic position, further expanding the molecular diversity accessible from this starting material.

Recent studies have also focused on the development of one-pot tandem reactions that combine the initial transformation of the benzyl alcohol with subsequent cyclization or rearrangement steps. For example, the alcohol can be first converted to an ether or an ester, which then undergoes an intramolecular cyclization to form fused ring systems. These cascade sequences are particularly valuable as they minimize the need for isolation and purification of intermediates, leading to more efficient and environmentally benign synthetic processes.

The following table summarizes representative transformations of the benzyl alcohol moiety of this compound that have been investigated:

Reaction Type Reagents and Conditions Product Type Significance
OxidationPCC, CH₂Cl₂4,5-Dichloro-2-fluorobenzaldehydeKey intermediate for subsequent reactions
Biginelli ReactionUrea/Thiourea, Ethyl Acetoacetate, Cat. AcidDihydropyrimidin(thi)onesRapid access to heterocyclic scaffolds
EtherificationNaH, Alkyl Halide, THFBenzyl EthersPrecursors for further functionalization
EsterificationAcyl Chloride, PyridineBenzyl EstersPotential for intramolecular reactions

These investigations into the novel reactivity and cascade sequences of this compound underscore its importance as a versatile building block in organic synthesis. The ability to leverage the benzyl alcohol moiety for the construction of complex and diverse molecular architectures opens up new avenues for the discovery and development of novel chemical entities.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dichloro 2 Fluorobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a premier, non-destructive analytical technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The two aromatic protons (H-3 and H-6) would appear as singlets or narrow doublets due to coupling with the fluorine atom. The benzylic protons (-CH₂OH) would likely present as a doublet, coupled to the hydroxyl proton, although this coupling can sometimes be broadened or eliminated by chemical exchange. The hydroxyl proton itself typically appears as a broad singlet, its chemical shift being sensitive to concentration and solvent. hmdb.caspectrabase.comspectrabase.com

Predicted ¹H NMR Data for 4,5-Dichloro-2-fluorobenzyl alcohol (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 ~7.45 d (doublet) ⁴J(H-F) ≈ 6-8
H-6 ~7.40 s (singlet) -
-CH ₂OH ~4.75 s (singlet) or d (doublet) ⁴J(H-F) may be observed

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹J(C-F)). Adjacent carbons will show smaller two- and three-bond couplings. chemicalbook.comhmdb.cachemicalbook.comchemicalbook.com The chemical shifts are influenced by the electronegativity of the halogen substituents.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C-1 ~128 d (doublet) ²J(C-F) ≈ 15-25
C-2 ~158 d (doublet) ¹J(C-F) ≈ 245-255
C-3 ~118 d (doublet) ²J(C-F) ≈ 20-30
C-4 ~128 d (doublet) ³J(C-F) ≈ 5-10
C-5 ~130 s (singlet) -
C-6 ~132 s (singlet) -

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and covers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. huji.ac.ilalfa-chemistry.com For this compound, a single resonance is expected. This signal's chemical shift is characteristic of a fluorine atom on an aromatic ring. ucsb.educolorado.edu The signal would likely appear as a doublet of triplets or a more complex multiplet due to coupling with the ortho-proton (H-3) and potentially smaller, long-range couplings to the benzylic protons.

Predicted ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm vs CFCl₃) Predicted Multiplicity

While this compound itself is achiral, its derivatives can be chiral. For instance, the esterification of the alcohol with a chiral carboxylic acid would create a chiral center. The determination of enantiomeric purity and absolute configuration of such chiral derivatives is crucial in fields like pharmaceutical development.

This is often achieved by using chiral derivatizing agents (CDAs), such as the enantiomers of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). wikipedia.orgcapes.gov.br The chiral alcohol derivative is reacted with both enantiomers of the CDA in separate experiments to produce a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will differ. By comparing the ¹H or ¹⁹F NMR spectra of the two diastereomeric products, one can determine the enantiomeric excess (ee) of the original alcohol derivative. tcichemicals.comrsc.org Furthermore, by systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration of the alcohol can often be assigned based on established models of the CDA's conformation in solution. nih.govtcichemicals.com

The three-dimensional structure and conformational preferences of molecules in solution can be investigated using NMR. For this compound, rotation around the C1-Cα and Cα-O bonds determines the orientation of the hydroxymethyl group relative to the aromatic ring. These conformations can range from planar to gauche. colostate.edu

NMR parameters such as long-range J-coupling constants and chemical shifts are sensitive to molecular geometry and can be used to deduce the dominant conformation. copernicus.org For example, the magnitude of the four-bond coupling (⁴J) between the fluorine atom at C-2 and the benzylic protons (-CH₂) is dependent on the dihedral angle between them. By measuring this coupling, insights into the preferred rotational state around the C1-Cα bond can be gained. Similarly, variable temperature NMR studies can reveal information about the energy barriers between different conformers. As the temperature is lowered, the interchange between conformers may slow down, sometimes allowing for the observation of separate signals for each distinct conformer. copernicus.org

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass, which is calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements. algimed.comsisweb.comsisweb.com

For this compound, the molecular formula is C₇H₅Cl₂FO. The theoretical monoisotopic exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Calculated Exact Mass for C₇H₅Cl₂FO

Isotopic Composition Theoretical Exact Mass (Da)
C₇H₅³⁵Cl₂FO 193.97015

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds within a mixture. scholarsresearchlibrary.comnih.gov In the context of this compound, GC-MS can be used to monitor the progress of its synthesis, identify impurities, or detect it as a product of metabolic processes. rsc.orgresearchgate.net

In a typical GC-MS analysis, the compound is first separated from other components in the mixture, and its retention time in the GC column is a characteristic identifier. Upon entering the mass spectrometer, the molecule is ionized (commonly by electron ionization, EI), which generates a positively charged molecular ion (M⁺˙). This ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule. libretexts.orglibretexts.org

For benzyl (B1604629) alcohols, common fragmentation pathways include the loss of water (M-18), α-cleavage to lose the R group attached to the carbinol carbon, and the formation of a stable substituted tropylium (B1234903) ion. youtube.comnih.govyoutube.commiamioh.edu

Predicted Key Fragments in the EI-MS of this compound

m/z Identity of Fragment Fragmentation Pathway
194/196 [C₇H₅Cl₂FO]⁺˙ (Molecular Ion) Initial Ionization
177/179 [C₇H₄Cl₂F]⁺ Loss of -OH (M-17)
176/178 [C₇H₄Cl₂FO]⁺˙ Loss of H₂O (M-18)
163/165 [C₆H₂Cl₂F]⁺ Loss of -CH₂OH

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the aromatic ring (C=C), the carbon-chlorine (C-Cl) bonds, the carbon-fluorine (C-F) bond, and the carbon-hydrogen (C-H) bonds.

Based on established spectroscopic data for similar substituted benzyl alcohols, the expected FT-IR absorption regions for this compound are summarized in the table below. It is important to note that while specific experimental data for this compound is not available in the public domain, the analysis of related compounds such as 3,4-dichlorobenzyl alcohol provides a reliable basis for predicting its spectral features. nih.gov

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Hydroxyl (-OH)3650 - 3200O-H Stretch (Broad)
Aromatic C-H3100 - 3000C-H Stretch
Aliphatic C-H (in CH₂OH)2960 - 2850C-H Stretch
Aromatic C=C1600 - 1450C=C Stretch
C-O (Alcohol)1260 - 1000C-O Stretch
C-F1400 - 1000C-F Stretch
C-Cl850 - 550C-Cl Stretch

This table presents expected FT-IR absorption ranges for this compound based on characteristic functional group frequencies.

The broadness of the O-H stretching band is a hallmark of hydrogen bonding between alcohol molecules. The precise positions of the C-Cl and C-F stretching vibrations can be influenced by the substitution pattern on the benzene (B151609) ring. For instance, in a study of 3,4-dichlorobenzyl alcohol, detailed assignments of the vibrational frequencies were made using both experimental spectra and theoretical calculations. nih.gov Such studies are crucial for accurately interpreting the complex spectra of polysubstituted aromatic compounds.

X-ray Crystallography for Definitive Solid-State Structural Proof of Derivatives

For the derivatives of this compound, obtaining single crystals suitable for X-ray diffraction would allow for a definitive structural proof. The resulting crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the molecule.

Although specific crystallographic data for derivatives of this compound are not publicly available, the principles of this technique are well-established. For example, a study on a different fluorinated organic compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, details the type of information that can be obtained. researchgate.net The crystal data for this compound, presented below, illustrates the precision of X-ray crystallography.

ParameterValue
Chemical FormulaC₁₈H₁₂F₂N₂O
Formula Weight310.30
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)32.9033 (3)
b (Å)6.02694 (5)
c (Å)7.14998 (6)
β (°)95.5021 (8)
Volume (ų)1411.35 (2)
Z4

This table shows an example of crystallographic data for a fluorinated organic compound, demonstrating the type of information obtained from X-ray crystallography. researchgate.net

In the context of this compound derivatives, X-ray crystallography would be instrumental in:

Confirming the connectivity of the atoms and the substitution pattern on the aromatic ring.

Determining the conformation of the benzyl alcohol moiety.

Analyzing intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the chlorine atoms, which govern the crystal packing.

Such detailed structural information is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for understanding the physical properties of these materials.

Computational Chemistry and Theoretical Investigations of 4,5 Dichloro 2 Fluorobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide deep insights into the electronic structure, stability, and chemical reactivity of compounds like 4,5-Dichloro-2-fluorobenzyl alcohol.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govnih.gov It is widely employed for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. arxiv.org For this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with a basis set such as 6-311G(d,p), would be performed to predict key structural parameters. nih.govresearchgate.net

The optimization process begins with an initial guess of the molecular structure and iteratively adjusts atomic positions to minimize the total energy, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. arxiv.org The presence of electronegative halogen atoms (F, Cl) and the hydroxyl group significantly influences the geometry of the benzene (B151609) ring and the benzyl (B1604629) moiety. The ortho-fluorine atom, in particular, is expected to engage in intramolecular interactions that dictate the preferred orientation of the hydroxymethyl group. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data are illustrative, based on typical values for similar halogenated aromatic compounds, as direct computational studies on this specific molecule are not publicly available.)

ParameterAtom Pair/GroupPredicted Value
Bond LengthC-F~1.35 Å
Bond LengthC-Cl (para)~1.74 Å
Bond LengthC-Cl (meta)~1.73 Å
Bond LengthC-O (alcohol)~1.43 Å
Bond AngleC-C-F~119°
Bond AngleC-C-CH₂OH~121°
Dihedral AngleF-C₂-C₁-C(H₂)Variable (see Conformational Analysis)

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is rich in π-electrons. The LUMO, conversely, would likely be distributed over the aromatic ring with significant contributions from the carbon atoms bonded to the electron-withdrawing halogen atoms. This distribution suggests that the ring is susceptible to nucleophilic attack, a characteristic enhanced by the presence of multiple halogens. mdpi.com

Electron density distribution, often analyzed through methods like Mulliken population analysis, reveals the partial charges on each atom. In this molecule, the carbon atoms attached to the fluorine (C2) and chlorine (C4, C5) atoms are predicted to carry significant partial positive charges, marking them as primary electrophilic sites. mdpi.com The oxygen atom of the hydroxyl group would be the most electron-rich site, possessing a partial negative charge and acting as a nucleophilic center.

Table 2: Predicted Frontier Molecular Orbital Properties (Note: Data are illustrative and based on principles from related compounds.)

PropertyPredicted Value (eV)Implication
HOMO Energy~ -7.0 eVModerate electron-donating capability
LUMO Energy~ -1.5 eVModerate electron-accepting capability
HOMO-LUMO Gap (ΔE)~ 5.5 eVHigh kinetic stability, but reactive sites exist

Conformational Analysis and Prediction of Internal Rotational Potentials

The flexibility of this compound is primarily due to the rotation of the hydroxymethyl (-CH₂OH) group around the single bond connecting it to the benzene ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. colostate.edu

For benzyl alcohol derivatives, the orientation of the substituent relative to the aromatic ring is a key determinant of stability. colostate.edu In the case of 2-fluorobenzyl alcohol, a significant stabilizing factor is the formation of an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the adjacent fluorine atom (O-H···F). nih.gov This interaction strongly influences the conformational landscape, favoring a more planar arrangement where the -CH₂OH group is oriented toward the fluorine atom. It is highly probable that this same intramolecular hydrogen bond is the dominant stabilizing interaction in this compound.

Computational studies on similar molecules have shown that the presence of ortho-substituents can create distinct stable conformers. nih.gov The internal rotational potential can be calculated by systematically rotating the C(ring)-C(benzyl) bond and calculating the energy at each step, allowing for the identification of energy minima (stable conformers) and maxima (transition states for rotation). The chlorine atoms at positions 4 and 5 are not expected to cause significant steric hindrance to this rotation but will influence the electronic properties of the ring, which can subtly affect the rotational barrier.

Computational Studies of Reaction Mechanisms and Transition States

While no specific reaction mechanisms for this compound have been computationally studied, theoretical methods can be used to propose and evaluate plausible pathways. rsc.org Computational analysis allows for the identification of intermediates and, crucially, the high-energy transition states that control reaction rates. montclair.edu

Two primary types of reactions can be envisaged:

Reactions at the alcohol group: The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). Subsequent departure could proceed via an SN1 mechanism, forming a relatively stable benzyl carbocation, or an SN2 mechanism, involving backside attack by a nucleophile. DFT calculations can model the energies of these pathways, determine the activation energy for each, and predict which mechanism is more favorable.

Nucleophilic Aromatic Substitution (SNAr): The benzene ring, activated by the electron-withdrawing effects of the three halogen atoms, is a potential site for SNAr reactions. Computational studies on similar polychlorinated aromatic compounds show that the carbon atoms bonded to the halogens are electrophilic. mdpi.com A theoretical investigation would involve modeling the attack of a nucleophile on the ring, formation of the negatively charged Meisenheimer complex (intermediate), and the subsequent departure of a halide ion. DFT can be used to calculate the energy barriers for substitution at each halogenated position, predicting the most likely site of reaction. mdpi.com

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with its environment (e.g., solvent molecules). mdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over time, generating a trajectory of the system at the atomic level. dovepress.commdpi.com

For this compound, an MD simulation in a solvent like water would reveal several key interactions:

Intramolecular Interactions: The simulation would show the dynamic nature of the O-H···F hydrogen bond, capturing its formation, breaking, and vibrational motions over time.

Intermolecular Hydrogen Bonding: The alcohol group is a prime site for forming hydrogen bonds with surrounding water molecules, acting as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen lone pairs).

Halogen Bonding: The chlorine atoms, having regions of positive electrostatic potential on their outer surfaces (the σ-hole), could participate in halogen bonding with Lewis bases, including the oxygen atoms of water molecules.

Hydrophobic Interactions: The dichlorofluorophenyl ring is largely hydrophobic and would tend to interact unfavorably with water, influencing the local solvent structure.

Analysis of the simulation trajectory can yield properties like the Root Mean Square Deviation (RMSD) to assess conformational stability and the Radial Distribution Function (RDF) to characterize the structure of the solvation shell around different parts of the molecule. nih.gov

In Silico Prediction of Potential Binding Targets and Reactivity Pathways (focus on chemical interactions, not biological effects)

In silico methods use the computed electronic properties of a molecule to predict its chemical reactivity and potential for non-covalent interactions. These predictions are based on fundamental chemical principles rather than biological outcomes.

The electronic structure calculations from section 5.1 provide a map of the molecule's reactivity. The key predicted interaction sites are:

Electrophilic Sites: The molecular electrostatic potential (MEP) map would highlight the regions of positive potential. These are expected on the carbon atoms C2, C4, and C5 due to the electron-withdrawing nature of the attached halogens. These sites are predicted to be susceptible to attack by nucleophiles. mdpi.com

Nucleophilic Site: The oxygen atom of the hydroxyl group, with its lone pairs of electrons, is the primary nucleophilic and hydrogen-bond accepting site.

Hydrogen Bond Donor: The hydroxyl proton is the primary site for hydrogen bond donation, an interaction that is partially satisfied intramolecularly by the ortho-fluorine.

Based on these properties, reactivity pathways can be predicted. For instance, the molecule is likely to interact strongly with electron-rich species at the halogenated carbons and with electron-poor species or hydrogen-bond donors at the alcohol oxygen. FMO analysis further supports this, suggesting that reactions with nucleophiles (HOMO-driven) will be favorable. mdpi.com These in silico predictions provide a powerful hypothesis-generating tool for guiding experimental studies into the chemical behavior of this compound.

Bioremediation and Environmental Transformation Studies of Halogenated Benzyl Alcohols Academic Perspective

Microbial Degradation Pathways and Mechanisms

The microbial degradation of halogenated aromatics is a complex process, typically initiated by peripheral enzymes that transform these xenobiotics into central metabolic intermediates. researchgate.netbohrium.com This process can be divided into upper, middle, and lower metabolic pathways that successively convert toxic halogenated aromatics into common cellular metabolites. researchgate.netbohrium.comnih.gov The removal of halogen substituents is a critical and often the most challenging step in this process. researchgate.netbohrium.comnih.gov

Biotransformation of Fluorobenzyl Alcohols by Specific Bacterial Strains (e.g., Pseudomonas spp. with 4-fluorobenzyl alcohol)

Bacterial strains, particularly from the genus Pseudomonas, are well-known for their versatile metabolic capacity to degrade a wide range of aromatic compounds, including halogenated ones. nih.govresearchgate.net While direct studies on the degradation of 4,5-dichloro-2-fluorobenzyl alcohol by Pseudomonas are not extensively documented, their activity on related fluorinated and chlorinated compounds offers a model for potential biotransformation pathways.

For instance, research on the biotransformation of fluorobenzaldehydes, which are precursors to fluorobenzyl alcohols, using whole-cell catalysis with Saccharomyces cerevisiae has shown the conversion of 4-fluorobenzaldehyde (B137897) to 4-fluorobenzyl alcohol. dtu.dk In bacterial systems like Pseudomonas, the degradation of chlorinated benzyl (B1604629) alcohols has been observed. For example, under anaerobic conditions, 3,5-dichloro-p-anisyl alcohol is first demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which is then oxidized to 3,5-dichloro-4-hydroxybenzoic acid. nih.govelsevier.com

Pseudomonas species employ a series of enzymatic reactions to break down complex aromatic structures. For the degradation of fluorene, a polycyclic aromatic hydrocarbon, Pseudomonas sp. strain F274 initiates the attack through oxygenation. nih.gov A similar initial oxidation step would be expected for a substituted benzyl alcohol. In the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by Cupriavidus necator JMP134 and various Pseudomonas strains, the pathway begins with the removal of the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov This suggests that for this compound, an initial oxidation of the alcohol group to an aldehyde and then to a carboxylic acid is a probable first step, followed by dehalogenation and ring cleavage.

Identification and Characterization of Biotransformation Products and Metabolic Intermediates using Analytical Techniques

The elucidation of microbial degradation pathways relies heavily on advanced analytical techniques to identify and quantify the transient intermediates and final products. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.

In the study of 4-fluorobiphenyl (B1198766) degradation by mycorrhizal fungi, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy was crucial for tracking the fate of the fluorinated compound in a non-destructive manner. asm.orgnih.gov This technique, combined with ¹⁴C radioisotope-detected High-Performance Liquid Chromatography (¹⁴C-HPLC), allowed for the identification of multiple fluorine-containing biotransformation products, including 4-fluorobiphen-4'-ol and 4-fluorobiphen-3'-ol. nih.gov

Similarly, studies on pyrene (B120774) degradation by Mycobacterium sp. strain KMS utilized 2-D gel electrophoresis for proteomic analysis alongside the identification of metabolites like pyrene-4,5-dione (B1221838) and cis-4,5-pyrene-dihydrodiol. nih.gov For the biotransformation of 3,5-dichloro-p-anisyl alcohol under anaerobic conditions, metabolites were identified, confirming a pathway involving demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol, followed by oxidation to 3,5-dichloro-4-hydroxybenzoate and subsequent decarboxylation to 2,6-dichlorophenol. nih.govelsevier.com These examples highlight the standard analytical approaches that would be necessary to characterize the metabolic fate of this compound.

Table 1: Analytical Techniques in Bioremediation Studies

Analytical Technique Application in Halogenated Compound Biotransformation Reference
¹⁹F Nuclear Magnetic Resonance (NMR) Non-destructive monitoring of fluorinated compound metabolism. asm.orgnih.gov
High-Performance Liquid Chromatography (HPLC) Separation and quantification of biotransformation products. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile and semi-volatile metabolic intermediates. researchgate.net

| 2-D Gel Electrophoresis | Proteomic analysis to identify enzymes involved in degradation pathways. | nih.gov |

Enzymatic Dehalogenation and Defluorination Mechanisms in Microbial Systems

Dehalogenation, the cleavage of a carbon-halogen bond, is the pivotal step in the detoxification and degradation of halogenated pollutants. researchgate.netbohrium.com Microorganisms have evolved a diverse array of dehalogenating enzymes that operate through various mechanisms, including oxidative, reductive, and hydrolytic reactions. nih.govnih.gov

Oxidative dehalogenation is often catalyzed by oxygenases, which incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the spontaneous elimination of the halogen substituent. nih.gov For example, the degradation of chlorobenzene (B131634) by Ralstonia pickettii involves two hydroxylation steps to yield a phenolic intermediate and then a catecholic product. nih.gov

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom and is a key process under anaerobic conditions.

Hydrolytic dehalogenation , catalyzed by haloalkane dehalogenases, involves the replacement of a halogen with a hydroxyl group from water.

The C-F bond is the strongest carbon-halogen bond, making defluorination particularly challenging for microorganisms. mdpi.com However, some enzymes have been shown to catalyze this difficult reaction. The strength and polarity of the C-F bond often require specific enzymatic machinery. mdpi.com While enzymes capable of oxidizing chloride, bromide, and iodide are known, the high electronegativity of fluoride (B91410) makes its enzymatic oxidation very difficult. nih.govacs.org Therefore, defluorination of aromatic rings often proceeds via hydrolytic or oxygenolytic mechanisms where the fluorine is removed from an intermediate compound rather than as the initial step.

Fungal Biotransformation Capabilities for Related Organohalogen Compounds (e.g., mycorrhizal fungi with fluorobiphenyls)

Fungi, including white-rot and mycorrhizal species, are recognized for their capacity to degrade a wide range of persistent organic pollutants. asm.orgresearchgate.net They often utilize non-specific extracellular enzymes, such as monooxygenases, to initiate the transformation of these compounds. asm.org

A study on the biotransformation of 4-fluorobiphenyl (4FBP) by the ectomycorrhizal fungus Tylospora fibrilosa demonstrated significant degradation of the compound. nih.govasm.org The fungus was able to transform over 80% of the 4FBP. asm.org The primary transformation products identified were hydroxylated derivatives, such as 4-fluorobiphen-4'-ol and 4-fluorobiphen-3'-ol, indicating the action of monooxygenase enzymes. nih.gov

Table 2: Fungal Degradation of 4-Fluorobiphenyl (4FBP)

Fungal Species % 4FBP Biotransformed Identified Products Reference
Tylospora fibrilosa >80% 4-fluorobiphen-4'-ol, 4-fluorobiphen-3'-ol asm.orgnih.gov
Hymenoscyphus ericae >16% Not specified asm.org

Genetic and Biochemical Studies of Enzymes Involved in Halogenated Aromatic Compound Metabolism

Understanding the genetic and biochemical basis of microbial degradation of halogenated compounds is essential for developing effective bioremediation strategies. nih.gov The genes encoding the necessary catabolic enzymes are often located on mobile genetic elements like plasmids, which facilitates their transfer between different microbial populations and contributes to the evolution of new degradation pathways. epa.gov

The degradation pathway of 2,4-D is one of the most well-characterized examples. The genes responsible, designated tfd genes, are often found on plasmids. The key enzymes in this pathway include:

TfdA (α-ketoglutarate-dependent 2,4-D dioxygenase): Removes the side chain. nih.gov

TfdB (2,4-DCP hydroxylase): Hydroxylates the resulting 2,4-dichlorophenol. nih.gov

TfdC (Chlorocatechol 1,2-dioxygenase): Cleaves the aromatic ring. nih.gov

TfdD, TfdE, and TfdF: Further process the ring cleavage products. nih.gov

Similarly, the degradation of polychlorinated biphenyls (PCBs) by Pseudomonas involves a suite of enzymes encoded by the bph genes, including biphenyl (B1667301) dioxygenase (BphA), dihydrodiol dehydrogenase (BphB), and 2,3-dihydroxybiphenyl dioxygenase (BphC). researchgate.netnih.gov

Proteomic studies, such as those on Mycobacterium sp. strain KMS degrading pyrene, have successfully identified the induction of key enzymes like aromatic-ring-hydroxylating dioxygenases in the presence of the pollutant. nih.gov These studies confirm the proposed metabolic pathways at a functional level. The development of gene cassettes and synthetic operons containing these degradative genes holds promise for engineering microorganisms with enhanced capabilities for the rapid degradation of recalcitrant compounds like this compound. nih.gov

Emerging Research Areas and Future Directions in 4,5 Dichloro 2 Fluorobenzyl Alcohol Research

Development of Novel, Efficient, and Sustainable Synthetic Methodologies

The pursuit of novel, efficient, and sustainable methods for the synthesis of 4,5-dichloro-2-fluorobenzyl alcohol is an area of active interest, driven by its potential as a key intermediate in the preparation of bioactive molecules. Current research efforts are focused on improving upon traditional multi-step synthetic routes, which often involve harsh reagents and generate significant waste.

One promising approach is the development of greener oxidation technologies for the conversion of the corresponding toluene (B28343) derivative. While direct oxidation of substituted toluenes to benzyl (B1604629) alcohols can be challenging, research into selective catalytic systems offers potential. For instance, the use of heterogeneous catalysts and environmentally benign oxidants like hydrogen peroxide or even molecular oxygen is a key trend. qualitas1998.netorganic-chemistry.orgmdpi.com The development of catalysts that can selectively oxidize the methyl group of 4,5-dichloro-2-fluorotoluene without over-oxidation to the aldehyde or carboxylic acid, or unwanted ring halogenation, is a significant goal. nih.govyoutube.com

Another avenue of exploration is the use of biocatalysis. The enzymatic reduction of the corresponding 4,5-dichloro-2-fluorobenzaldehyde (B2427966) using whole-cell systems like Baker's Yeast (Saccharomyces cerevisiae) or isolated enzymes presents a highly selective and environmentally friendly alternative to traditional chemical reductants. researchgate.net Such biotransformations are known for their high enantioselectivity, which would be a significant advantage if chiral derivatives of this compound were desired.

Furthermore, research into novel halogenation strategies for the benzene (B151609) ring could provide alternative pathways to this compound, potentially starting from more readily available precursors. nih.gov

Interactive Table: Comparison of Potential Synthetic Strategies

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic Oxidation of Toluene Derivative High atom economy, use of greener oxidants.Catalyst selectivity and stability, prevention of over-oxidation.
Biocatalytic Reduction of Benzaldehyde (B42025) High selectivity, mild reaction conditions, environmentally friendly.Substrate scope of enzymes, potential for low yields.
Novel Halogenation Routes Access from different starting materials.Regioselectivity of halogenation, harsh reagents.

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

The integration of flow chemistry and automated synthesis platforms represents a significant future direction for the scalable and safe production of this compound and its derivatives. researchgate.netnih.gov Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates. cinz.nz

Automated synthesis platforms can be used to rapidly screen and optimize reaction conditions, such as catalyst loading, temperature, and residence time, leading to higher yields and purity. google.com The development of robust and scalable flow processes for the synthesis of this key intermediate is crucial for its potential application in the pharmaceutical and agrochemical industries.

Exploration of Photochemical and Electrocatalytic Transformations for Derivatization

The unique reactivity offered by photochemical and electrocatalytic methods opens up new avenues for the derivatization of this compound. These techniques can often achieve transformations that are difficult or impossible using traditional thermal methods.

Photochemical Transformations:

Photochemical reactions, initiated by visible or UV light, can generate highly reactive intermediates under mild conditions. For instance, the photochemical oxidation of benzyl alcohols to the corresponding aldehydes is a well-established transformation. nih.gov This could be a valuable method for converting this compound to 4,5-dichloro-2-fluorobenzaldehyde, a potentially important building block. Furthermore, photoinduced fluorination or trifluoromethylation reactions could be explored to introduce additional fluorine-containing moieties into the molecule, potentially enhancing its biological activity. beilstein-journals.orgrsc.org

Electrocatalytic Transformations:

Electrosynthesis offers a green and highly controllable method for chemical transformations, as it uses electricity as a "reagent." The electrochemical oxidation of benzyl alcohols to aldehydes is a prominent example. abechem.commdpi.com By carefully controlling the electrode potential and reaction medium, high selectivity for the aldehyde product can be achieved, avoiding over-oxidation. abechem.com This would be a highly efficient method for preparing 4,5-dichloro-2-fluorobenzaldehyde. Additionally, electrocatalytic reduction of the aromatic ring or other functional groups could lead to novel derivatives. The use of mediators in electrochemical synthesis can also enhance reaction rates and selectivity. abechem.comyoutube.com

Advanced Applications in Target-Oriented Synthesis and Chemical Biology Probe Development

The highly functionalized nature of this compound makes it an attractive building block for target-oriented synthesis in medicinal chemistry and for the development of chemical biology probes.

Target-Oriented Synthesis:

The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. google.com Therefore, incorporating the 4,5-dichloro-2-fluorobenzyl moiety into larger molecules could lead to new drug candidates with improved efficacy, metabolic stability, and bioavailability. This compound could serve as a key intermediate in the synthesis of complex molecules targeting a variety of biological pathways. For example, substituted benzyl alcohols are known precursors to compounds with antifungal and other therapeutic properties. organic-chemistry.org

Chemical Biology Probe Development:

Fluorine-containing molecules are increasingly used as probes in chemical biology due to the unique properties of the fluorine atom, such as its high electronegativity and the utility of 19F NMR for studying molecular interactions. acs.orgnih.govnih.govyoutube.com this compound could be used to synthesize fluorinated probes to study enzyme-ligand interactions or to visualize biological processes in living cells. The dichlorinated and fluorinated aromatic ring provides a unique spectroscopic signature that could be exploited for this purpose.

Mechanistic Investigations of Unexplored Reactivity under Novel Reaction Conditions

A deeper understanding of the reactivity of this compound under various reaction conditions is crucial for unlocking its full synthetic potential. Mechanistic studies can provide insights into reaction pathways, intermediates, and transition states, which can guide the development of new and improved synthetic methods.

Key areas for mechanistic investigation include:

Oxidation Reactions: Studying the mechanism of oxidation of this compound to the corresponding aldehyde can help in designing more selective and efficient catalytic systems. mdpi.com This includes understanding the role of the catalyst, the oxidant, and the solvent in the reaction pathway.

Nucleophilic Substitution Reactions: Investigating the kinetics and mechanism of nucleophilic substitution at the benzylic position can provide valuable information for its use as a building block in synthesis. organic-chemistry.org The electronic effects of the chloro and fluoro substituents on the reactivity of the benzylic alcohol are of particular interest.

Reactivity of the Aromatic Ring: Understanding the influence of the existing substituents on further electrophilic or nucleophilic aromatic substitution reactions is essential for planning further derivatization of the molecule.

Photochemical and Electrocatalytic Mechanisms: Elucidating the mechanisms of photochemical and electrocatalytic transformations will be critical for optimizing these novel synthetic strategies and expanding their scope. mdpi.comacs.org This includes identifying the key reactive intermediates and understanding the electron transfer processes involved.

Computational studies, such as Density Functional Theory (DFT) calculations, can be a powerful tool to complement experimental mechanistic investigations. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4,5-Dichloro-2-fluorobenzyl alcohol in laboratory settings?

  • Methodological Answer : A common approach involves halogenation and fluorination of benzyl alcohol derivatives. For example, chlorination of 2-fluorobenzyl alcohol intermediates using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions, followed by regioselective fluorination. Alternative routes may include reduction of corresponding aldehydes or ketones using NaBH₄ or LiAlH₄. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize by-products like over-halogenated derivatives .

Q. How should researchers characterize the purity of this compound?

  • Methodological Answer : Purity assessment requires a combination of analytical techniques:
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm; retention time comparison against certified standards.
  • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., -CH₂OH at δ 4.5–5.0 ppm, aromatic protons influenced by electron-withdrawing Cl/F groups).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 195.0 (calculated for C₇H₅Cl₂FO) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents, as the hydroxyl group and halogen substituents may degrade via hydrolysis or oxidation. Stability studies indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies often arise from solvent effects, hydrogen bonding, or conformational dynamics. Strategies include:
  • Computational validation using DFT (Density Functional Theory) to simulate NMR spectra (e.g., B3LYP/6-311+G(d,p) basis set).
  • Cross-validation with 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Referencing databases like NIST Chemistry WebBook for analogous halogenated benzyl alcohols .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

  • Methodological Answer :
  • Stepwise Halogenation : Introduce Cl and F substituents sequentially to avoid over-substitution.
  • Catalytic Control : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution to the 4,5-positions.
  • Temperature Modulation : Lower reaction temperatures (<0°C) reduce side reactions like dimerization.
  • By-Product Analysis : Employ GC-MS or LC-MS to identify impurities and adjust stoichiometry .

Q. How do the positions of chloro and fluoro substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing effects of Cl (para) and F (ortho) groups activate the benzyl hydroxyl group for nucleophilic displacement. Steric hindrance from the 2-fluoro substituent may slow reactions compared to unsubstituted analogs. Reactivity trends can be quantified via Hammett σ constants (σₘ for Cl: +0.37; σₚ for F: +0.06), predicting enhanced leaving-group ability in SN2 reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.